4-Fluoro-3-(2-hydroxymethylphenyl)benzoic acid
Overview
Description
“4-Fluoro-3-(2-hydroxymethylphenyl)benzoic acid” is a chemical compound with the molecular formula C14H11FO3 . It is used in scientific research for its diverse applications and exhibits unique properties that make it valuable in various fields, such as pharmaceuticals, organic synthesis, and material science.
Synthesis Analysis
The synthesis of similar compounds like 4-Fluorobenzoic acid can be prepared via the Schiemann reaction, in which a 4-aminobenzoic acid, protected as the ethyl ester, is diazotised and then fluoride introduced using tetrafluoroborate . Hydrolysis of the ester converts it back to the free acid .Molecular Structure Analysis
The molecular weight of “this compound” is 246.24 . The IUPAC name is 6-fluoro-2’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylic acid .Scientific Research Applications
Synthesis and Chemical Properties
4-Fluoro-3-(2-hydroxymethylphenyl)benzoic acid is a compound with potential applications in the synthesis of various pharmaceutical and chemical products. One notable example is the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The study by Qiu et al. (2009) developed a practical pilot-scale method for preparing 2-Fluoro-4-bromobiphenyl from methyl nitrite and 2-fluoro-4-bromoaniline, highlighting the chemical's role in facilitating the production of medically relevant compounds (Qiu, Gu, Zhang, & Xu, 2009).
Environmental and Biological Applications
The degradation of pharmaceutical compounds and their impact on the environment is a critical area of research. A study on the degradation of acetaminophen by advanced oxidation processes included analysis of degradation by-products, which often involves benzoic acid derivatives. This research is crucial for understanding the environmental fate of pharmaceutical compounds and developing methods for mitigating their impact. The study by Qutob et al. (2022) provides comprehensive insights into the mechanisms and outcomes of such degradation processes (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Pharmacokinetics and Drug Development
The physiologically-based pharmacokinetic analysis of benzoic acid in different species (rats, guinea pigs, humans) by Hoffman and Hanneman (2017) is relevant for assessing dietary exposures and understanding interspecies differences in metabolism and toxicity. This type of analysis helps in the safe and effective development of new drugs and food additives, considering benzoic acid's widespread use as a preservative (Hoffman & Hanneman, 2017).
Safety and Hazards
Mechanism of Action
Mode of Action
Without specific information on “4-Fluoro-3-(2-hydroxymethylphenyl)benzoic acid”, it’s difficult to determine its exact mode of action. The presence of a fluorine atom might enhance its ability to form hydrogen bonds with its target, while the carboxylic acid group could be involved in ionic interactions .
Biochemical Pathways
Benzoic acid derivatives can participate in a variety of biochemical reactions, depending on their specific functional groups .
properties
IUPAC Name |
4-fluoro-3-[2-(hydroxymethyl)phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-13-6-5-9(14(17)18)7-12(13)11-4-2-1-3-10(11)8-16/h1-7,16H,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDHDRLYIMVPGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=C(C=CC(=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689044 | |
Record name | 6-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30689044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1262011-07-3 | |
Record name | 6-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30689044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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